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molecular formula C9H11NO3 B8296156 1-(4-Methylphenyl)-2-nitroethanol

1-(4-Methylphenyl)-2-nitroethanol

Cat. No. B8296156
M. Wt: 181.19 g/mol
InChI Key: IZWUDFARMFNVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06686505B2

Procedure details

A 50 ml Schlenk flask was charged with 1.075 g (6.0 mmol) of 1-(4-methylphenyl)-2-nitroethanone, 2.01 ml (14.4 mmol) of triethylamine, 1.36 ml (36.0 mmol) of formic acid, 6 ml of dimethylformamide (DMF), and 38.2 mg (0.06 mmol, S/C=100) of RuCl[(S,S)-Tsdpen](p-cymene) under an atmosphere of argon, and stirring was carried out at 30° C. for 16 hours. The reaction solution was poured into water and extracted with ether, and the organic layer was washed with saturated brine and then dried with anhydrous sodium sulfate. After removing the drying agent, the solvent was distilled off, and the oil so obtained was purified by silica gel column chromatography (eluant; n-hexane:ethyl acetate=9:1) to give 0.60 g of optically active 2-nitro-1-(4-methylphenyl)ethanol.
Quantity
1.075 g
Type
reactant
Reaction Step One
Quantity
2.01 mL
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
38.2 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[CH2:9][N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=1.C(N(CC)CC)C.C(O)=O.CN(C)C=O>CC1C=CC(C(C)C)=CC=1.CC1C=CC(S([N-][C@H]([C@@H](N)C2C=CC=CC=2)C2C=CC=CC=2)(=O)=O)=CC=1.[Cl-].[Ru+2].O>[N+:10]([CH2:9][CH:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)[OH:13])([O-:12])=[O:11] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
1.075 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C[N+](=O)[O-])=O
Name
Quantity
2.01 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.36 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
38.2 mg
Type
catalyst
Smiles
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.[Cl-].[Ru+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the drying agent
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the oil so obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (eluant; n-hexane:ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])CC(O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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